

# Applications of Sulfated Peptides in Chemokine Receptor Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Fmoc-Tyr(SO<sub>3</sub>nP)-OH*

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## Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in orchestrating leukocyte trafficking during immune surveillance and inflammation.[1][2] The initial interaction between a chemokine and its receptor is primarily mediated by the receptor's extracellular N-terminal region.[3][4] A key post-translational modification occurring in this region is the sulfation of tyrosine residues, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus.[5][6] This modification, where a sulfonate group is added to the hydroxyl group of tyrosine, significantly enhances the binding affinity and potency of chemokines.[3][4][7]

The study of tyrosine sulfation in intact receptors is challenging due to heterogeneous and often incomplete sulfation.[1][2] Synthetic peptides corresponding to the N-termini of chemokine receptors, with precisely defined sulfation patterns, have emerged as indispensable tools.[3][4] These "sulfopeptides" serve as mimics of the receptor's N-terminus, allowing for detailed biophysical, structural, and functional studies of chemokine-receptor interactions.[3][8]

## Application Notes

## Characterizing Chemokine Binding Affinity and Selectivity

Sulfated peptides are instrumental in quantifying how tyrosine sulfation impacts the strength and specificity of chemokine-receptor interactions. Studies have consistently shown that sulfation enhances binding affinity.<sup>[3][5]</sup> The degree of enhancement, however, is highly dependent on the specific position of the sulfated tyrosine and the chemokine ligand involved.<sup>[3][4]</sup> This suggests that differential sulfation patterns can act as a fine-tuning mechanism for chemokine responses.<sup>[1][7]</sup>

For example, studies using peptides derived from the CCR3 N-terminus revealed that sulfation at Tyr-16 enhances binding to the chemokine CCL11 (eotaxin-1) approximately 28-fold, whereas sulfation at the adjacent Tyr-17 results in only a ~7-fold enhancement.<sup>[3][8][9]</sup> Furthermore, specific sulfation patterns can alter the receptor's preference for its various cognate ligands. A non-sulfated CCR3 peptide binds CCL11, CCL24, and CCL26 with similar affinity, but sulfation at Tyr-16 introduces a 9- to 16-fold selectivity for CCL11 over the other two chemokines.<sup>[1][2]</sup>

## Investigating the Role of Chemokine Oligomerization

Chemokines can exist as monomers or dimers, and their oligomeric state is often linked to their activity. Sulfated peptides have been shown to modulate the monomer-dimer equilibrium of chemokines, revealing another layer of regulation.<sup>[3][4]</sup>

- **Dimer Stabilization:** For the chemokine CXCL12, binding to a sulfated peptide from its receptor CXCR4 shifts the equilibrium towards the dimeric form.<sup>[3][5]</sup> Structural studies show the sulfopeptide interacts with residues on both monomeric units of the chemokine dimer.<sup>[5]</sup>
- **Monomer Stabilization:** In contrast, for the chemokines CCL5 and CCL2 (MCP-1), binding to sulfated peptides from their respective receptors (CCR5 and CCR2) shifts the equilibrium to favor the active monomeric state.<sup>[3][5]</sup>

This demonstrates that the influence of receptor N-terminus binding on chemokine oligomerization is not uniform across the family and can be effectively studied using sulfopeptides.

## Elucidating the Structural Basis of Recognition

Sulfopeptides are crucial for structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to map the specific interaction sites on the chemokine surface.[\[5\]](#)[\[7\]](#) NMR chemical shift mapping experiments have shown that receptor N-terminal peptides, including their sulfated tyrosine (sTyr) residues, consistently bind to a conserved shallow cleft on the chemokine surface defined by the N-loop and  $\beta$ 3-strand.[\[3\]](#)[\[4\]](#) The sulfotyrosine residue typically forms electrostatic interactions with basic residues (arginine or lysine) and hydrophobic interactions within this pocket.[\[3\]](#) These structural insights are vital for the rational design of therapeutics that can disrupt this interaction.

## Drug Discovery and Inhibitor Development

The critical role of the sulfated N-terminus in high-affinity chemokine binding makes this interaction an attractive target for therapeutic intervention in inflammatory diseases, HIV infection, and cancer.[\[10\]](#)[\[11\]](#)

- Direct Inhibition: Potent cyclic sulfopeptides have been developed that act as direct inhibitors, binding to chemokines like CCL11 and preventing them from activating their receptor (CCR3).[\[11\]](#)
- Screening Tools: Sulfated peptides can be used in high-throughput screening assays to identify small molecules or biologics (e.g., nanobodies) that disrupt the chemokine-receptor interface.[\[12\]](#) By exploiting a native post-translational modification as a binding motif, researchers can generate novel leads for medicinal chemistry.[\[11\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative impact of tyrosine sulfation on the binding affinity of various chemokine receptor-derived peptides to their cognate chemokines.

Table 1: Dissociation Constants (Kd) of Chemokine-Sulfopeptide Interactions

Receptor Peptide	Sulfation State	Chemokine Ligand	Kd (μM)	Method
CCR5 (N-term)	Unsulfated	CCL5	168	NMR
CCR5 (N-term)	Doubly Sulfated	CCL5	< 20	NMR
CXCR4 (N-term)	Unsulfated	CXCL12	4.5 ± 2.2	NMR
CXCR4 (N-term)	Triply Sulfated	CXCL12	0.2 ± 0.2	NMR
CCR3 (N-term)	Unsulfated	CCL11	140 ± 40	NMR

| CCR3 (N-term) | Doubly Sulfated | CCL11 | < 5 | NMR |

Data sourced from references[9][13].

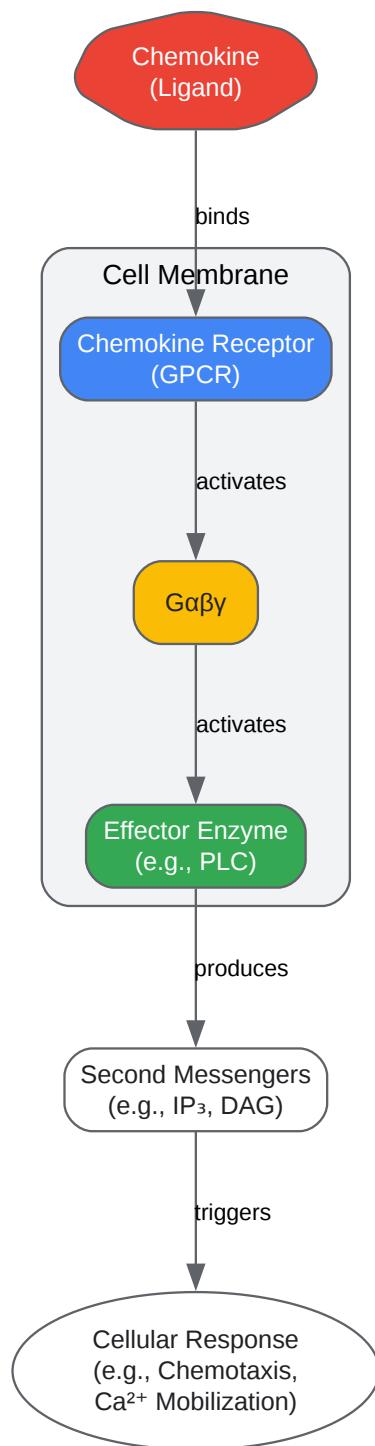
Table 2: Association Constants (Ka) and Affinity Enhancement for CCR2/CCL7 Interaction

CCR2 Peptide	Sulfation State	Chemokine Ligand	Ka (M-1)	Fold Enhancement vs. Unsulfated	Method
CCR2 (N-term)	Unsulfated	CCL7	1.1 x 104	1x	Mass Spectrometry
CCR2 (N-term)	Monosulfated	CCL7	3.9 x 104	~3.5x	Mass Spectrometry

| CCR2 (N-term) | Disulfated | CCL7 | 4.0 x 105 | ~36x | Mass Spectrometry |

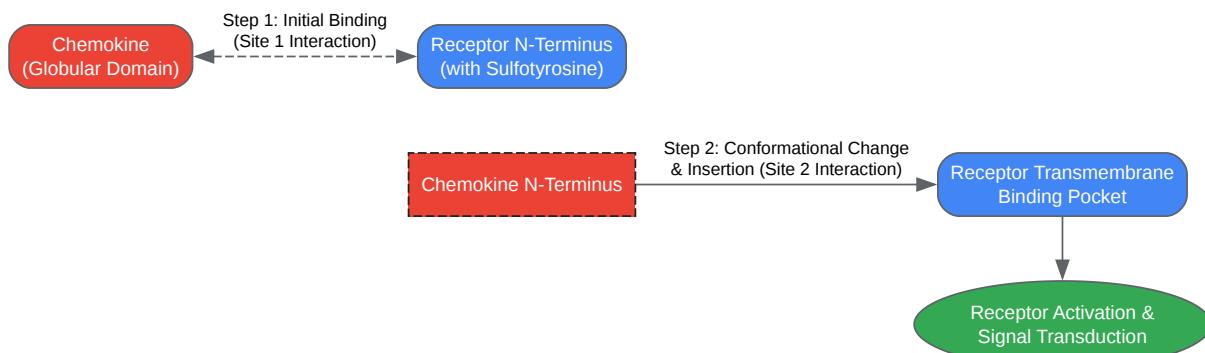
Data sourced from reference[13].

## Visualizations

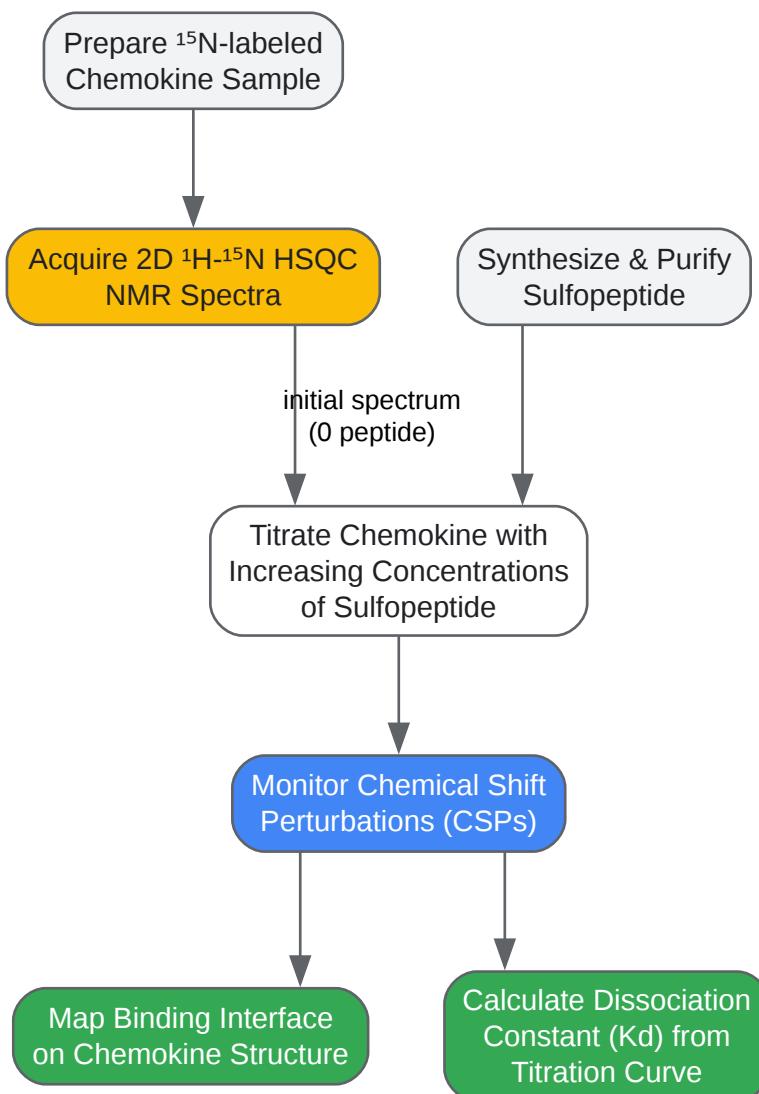


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Caption: Overview of chemokine receptor signaling pathway.

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Caption: The "two-site" model of chemokine-receptor activation.



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Caption: Experimental workflow for NMR titration studies.

## Experimental Protocols

### Protocol 1: Synthesis of Sulfotyrosine-Containing Peptides

This protocol provides a general methodology for the solid-phase synthesis of peptides containing sulfotyrosine (sTyr), which is challenging due to the acid-lability of the sulfate group. [9][14][15]

Objective: To synthesize a peptide corresponding to a chemokine receptor N-terminus with a sulfate group at a specific tyrosine residue.

Materials:

- Fmoc-protected amino acids
- Fmoc-Tyr(SO<sub>3</sub>-Np)-OH (Neopentyl-protected sulfotyrosine)
- Solid-phase synthesis resin (e.g., Rink Amide resin)
- Coupling reagents (e.g., HBTU, HOBr)
- Base (e.g., DIPEA)
- Piperidine solution (20% in DMF)
- Solvents: DMF, DCM
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O)
- Deprotection solution: Aqueous ammonium acetate
- RP-HPLC system for purification
- Mass spectrometer for verification

**Methodology:**

- Resin Preparation: Swell the resin in DMF.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
- Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using coupling reagents (HBTU/HOBt) and a base (DIPEA) in DMF.
- Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the sulfated position, use Fmoc-Tyr(SO<sub>3</sub>-Np)-OH. The acid-stable neopentyl protecting group is critical to prevent sulfate loss during subsequent steps.[8][9]
- Peptide Cleavage: Once synthesis is complete, wash the resin thoroughly and cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA).
- Sulfate Deprotection: After cleavage, dissolve the crude peptide containing the protected sTyr in aqueous ammonium acetate to remove the neopentyl protecting group.[9]
- Purification: Purify the crude sulfopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the identity and purity of the final product by mass spectrometry. The addition of a sulfate group (SO<sub>3</sub>) results in a mass shift of ~80 Da.[6]

## Protocol 2: NMR Titration to Determine Binding Affinity (Kd)

This protocol describes the use of 2D <sup>1</sup>H-<sup>15</sup>N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to monitor the binding of a sulfopeptide to a uniformly <sup>15</sup>N-labeled chemokine.[5][8][16]

**Objective:** To determine the dissociation constant (Kd) for the sulfopeptide-chemokine interaction and map the binding site.

**Materials:**

- Purified, uniformly  $^{15}\text{N}$ -labeled chemokine (e.g., 50-100  $\mu\text{M}$ )
- Purified sulfopeptide (concentrated stock, e.g., 1-5 mM)
- NMR buffer (e.g., 50 mM sodium phosphate, pH 6.0, with 10%  $\text{D}_2\text{O}$ )
- NMR spectrometer equipped with a cryoprobe

#### Methodology:

- Sample Preparation: Prepare a sample of  $^{15}\text{N}$ -labeled chemokine in NMR buffer.
- Initial Spectrum: Acquire a baseline  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectrum of the chemokine alone. Each peak in the spectrum corresponds to a specific backbone amide proton-nitrogen pair in the protein.
- Titration: Add small aliquots of the concentrated sulfopeptide stock solution to the chemokine sample. After each addition, mix gently and allow the sample to equilibrate.
- Spectral Acquisition: Acquire a  $^1\text{H}$ - $^{15}\text{N}$  HSQC spectrum at each titration point (i.e., at each sulfopeptide concentration).
- Data Analysis - Binding Site Mapping: Overlay the spectra. Residues in the chemokine that are involved in the interaction (the binding site) will show progressive shifts in their corresponding peak positions (chemical shift perturbations, or CSPs).[\[16\]](#)
- Data Analysis -  $K_d$  Calculation:
  - For each shifting peak, calculate the weighted-average chemical shift change at each titration point.
  - Plot the chemical shift change as a function of the molar ratio of sulfopeptide to chemokine.
  - Fit the resulting binding isotherm to a one-site binding model equation to calculate the dissociation constant ( $K_d$ ).

## Protocol 3: Nano-ESI Mass Spectrometry for Binding Analysis (Ka)

This protocol outlines a method using nano-electrospray ionization (nano-ESI) mass spectrometry to determine the association constant (Ka) of a chemokine-sulfopeptide complex in solution.[\[13\]](#)

**Objective:** To quantify the binding affinity between a chemokine and differentially sulfated peptides.

### Materials:

- Purified chemokine (e.g., 10  $\mu$ M)
- Purified sulfopeptides (unsulfated, monosulfated, disulfated)
- Volatile buffer suitable for MS (e.g., 200 mM ammonium acetate)
- Nano-electrospray time-of-flight (TOF) mass spectrometer

### Methodology:

- **Sample Preparation:** Prepare a series of solutions in the volatile buffer. Maintain a constant concentration of the chemokine (e.g., 10  $\mu$ M) and titrate in the peptide ligand at various concentrations (e.g., 5  $\mu$ M, 7.5  $\mu$ M, 10  $\mu$ M).
- **Instrument Setup:** Tune the mass spectrometer using conditions optimized for the transmission of noncovalent complexes (e.g., gentle desolvation parameters).
- **Data Acquisition:** Infuse each sample directly into the mass spectrometer via nano-ESI. Acquire spectra over a mass range that includes the free chemokine and the expected chemokine-peptide complex.
- **Data Analysis:**
  - For each spectrum, identify the ion signals corresponding to the free chemokine (P) and the noncovalent complex (PL).

- Determine the intensity (or peak area) for both species.
- Calculate the association constant (Ka) using the equation:  $Ka = [PL] / ([P][L])$ , where [PL] and [P] are represented by their signal intensities, and [L] is the concentration of the free ligand (approximated as the total ligand concentration minus the concentration of the complex).
- Average the Ka values obtained from the different titration points.[\[13\]](#)

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